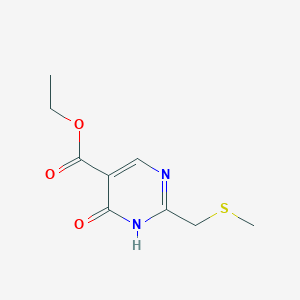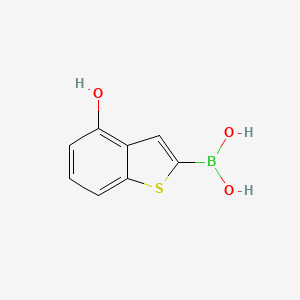
(4-hydroxy-1-benzothiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-hydroxy-1-benzothiophen-2-yl)boronic acid is an organic compound belonging to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzothiophene ring system, which includes a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-1-benzothiophen-2-yl)boronic acid typically involves the reaction of organometallic compounds with borate esters. One common method is the reaction of lithium or magnesium-based organometallic compounds with borate esters, followed by hydrolysis . For example, phenylboronic acid can be synthesized from phenylmagnesium bromide and trimethyl borate .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using similar organometallic approaches. The choice of reagents and conditions can vary depending on the desired purity and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(4-hydroxy-1-benzothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
科学的研究の応用
(4-hydroxy-1-benzothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-hydroxy-1-benzothiophen-2-yl)boronic acid involves its interaction with specific molecular targets. For example, it acts as an inhibitor of beta-lactamase enzymes, potentiating the activity of beta-lactam antibiotics in bacteria . The compound binds to the active site of the enzyme, preventing it from hydrolyzing the antibiotic and thereby enhancing its efficacy .
類似化合物との比較
Similar Compounds
- 1-Benzothiophene-2-boronic acid
- Benzothiophen-2-ylboronic acid
- Thianaphthene-2-boronic acid
- 2-Benzofuranylboronic acid
- 2-Naphthylboronic acid
Uniqueness
(4-hydroxy-1-benzothiophen-2-yl)boronic acid is unique due to the presence of the hydroxyl group at the 4-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific chemical reactions and applications compared to other boronic acids .
特性
分子式 |
C8H7BO3S |
|---|---|
分子量 |
194.02 g/mol |
IUPAC名 |
(4-hydroxy-1-benzothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BO3S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10-12H |
InChIキー |
ACYAQDPLYFVVSY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=CC=C2S1)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



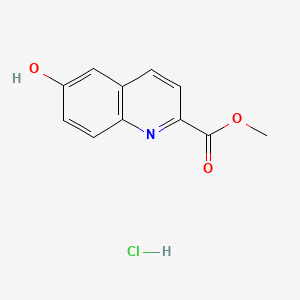
![methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)
![3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B13478312.png)
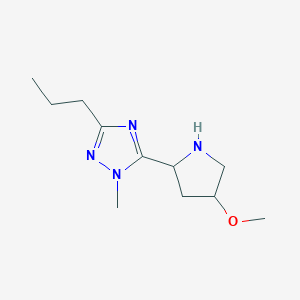
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)
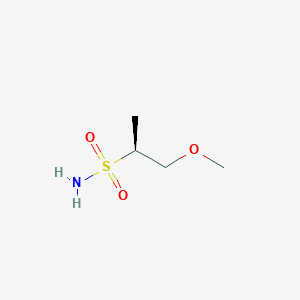
![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13478329.png)
![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)
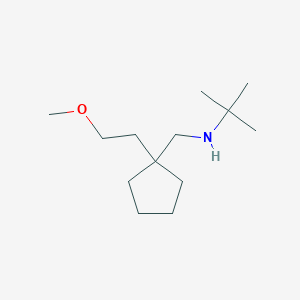
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)

